molecular formula C16H22N2OS B249586 N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine

N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine

Katalognummer B249586
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: IXBOMJXMSAXPEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Wirkmechanismus

TAK-659 inhibits the activity of BTK, a protein kinase that plays a crucial role in the survival and proliferation of cancer cells. BTK is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR) and the Toll-like receptor (TLR), which are important for the growth and survival of cancer cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have a selective and potent inhibitory effect on BTK, with minimal activity against other kinases. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TAK-659 in lab experiments include its selectivity and potency against BTK, its ability to penetrate the blood-brain barrier, and its favorable safety profile. However, the limitations include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to explore its efficacy in the treatment of other types of cancer, such as breast cancer and lung cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials, 4-(2-thienylmethoxy)benzaldehyde and N,N-dimethylaminoethylamine, are reacted in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product. This intermediate is then treated with a reducing agent such as sodium borohydride to give the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C16H22N2OS

Molekulargewicht

290.4 g/mol

IUPAC-Name

N//',N//'-dimethyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C16H22N2OS/c1-18(2)10-9-17-12-14-5-7-15(8-6-14)19-13-16-4-3-11-20-16/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI-Schlüssel

IXBOMJXMSAXPEA-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=C(C=C1)OCC2=CC=CS2

Kanonische SMILES

CN(C)CCNCC1=CC=C(C=C1)OCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.